molecular formula C6H2BrClN2S B2974596 2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine CAS No. 1206247-98-4

2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B2974596
CAS No.: 1206247-98-4
M. Wt: 249.51
InChI Key: QYYGSQXZDSCTFJ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine is a halogenated heterocyclic compound featuring a fused thiazole-pyridine core. The [5,4-c] ring fusion denotes the connectivity between the thiazole and pyridine rings, with bromine and chlorine substituents at positions 2 and 6, respectively. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its halogen substituents, which influence reactivity and binding interactions.

Synthetic routes for thiazolo[5,4-c]pyridine derivatives often face challenges in cyclization steps, with yields reported as low as 9–25% . For example, the preparation of unsubstituted thiazolo[5,4-c]pyridine (14) requires multiple steps and protective group strategies, highlighting the complexity of synthesizing this scaffold . Structural characterization of such compounds typically employs NMR, mass spectrometry (MS), and X-ray crystallography, with tools like SHELX and OLEX2 widely used for refinement and analysis .

Properties

IUPAC Name

2-bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-6-10-3-1-5(8)9-2-4(3)11-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYGSQXZDSCTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with 2,6-dichloropyridine in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination and chlorination steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of various substituted thiazolo[5,4-c]pyridines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position and nature of substituents significantly alter the physicochemical and biological properties of thiazolopyridines. Key structural analogues include:

Compound Name Substituents Ring Fusion Key Structural Differences
2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine Br (C2), Cl (C6) [5,4-c] Halogens at C2 and C6; fused thiazole-pyridine
4-Chloro-[1,3]thiazolo[5,4-c]pyridine Cl (C4) [5,4-c] Single Cl substituent at C4
6-Bromothiazolo[5,4-b]pyridine Br (C6) [5,4-b] Different ring fusion ([5,4-b] vs. [5,4-c])
5-(2-Fluorophenyl)-6-methyl-[1,3]thiazolo[4,5-b]pyridine F, Me, Ph substituents [4,5-b] Bulky aryl and alkyl groups; distinct fusion
  • Ring Fusion: The [5,4-c] fusion in the target compound contrasts with [5,4-b] or [4,5-b] isomers, altering electron distribution and steric accessibility.

Spectroscopic and Analytical Data

  • NMR Spectroscopy :

    • The target compound’s ¹H/¹³C NMR spectra would show distinct deshielding for halogenated carbons, akin to 4-chloro-[1,3]thiazolo[5,4-c]pyridine (δ ~115–154 ppm for aromatic carbons) .
    • In contrast, 5-(2-fluorophenyl)-6-methyl-[1,3]thiazolo[4,5-b]pyridine exhibits a singlet at δ 9.25 ppm (aromatic H) and methyl resonance at δ 2.40 ppm .
  • Mass Spectrometry :

    • Halogenated analogues display characteristic isotope patterns (e.g., [M+H]⁺ peaks at m/z 310/312 for a brominated thiazolopyridine derivative) .

Computational and Crystallographic Insights

Tools like Multiwfn and SHELX enable comparative electronic structure analysis. For example:

  • Crystallographic studies of related compounds (e.g., spiro-imidazo[1,2-a]pyridines) reveal conformational preferences driven by halogen interactions .

Biological Activity

Overview

2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₇H₃BrClN₃S
  • Molecular Weight : 249.52 g/mol
  • Structure : The compound contains a thiazole ring fused with a pyridine structure, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine against various pathogens. The compound has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study conducted by Mohamed et al. evaluated the antimicrobial properties of several derivatives related to thiazolo-pyridine compounds. The results indicated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazolo-Pyridine Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)Activity Type
7bStaphylococcus aureus0.220.25Bactericidal
7bE. coli0.300.35Bactericidal
7bCandida albicans0.400.45Fungicidal

The study also reported that these derivatives exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile for therapeutic applications .

Anticancer Activity

In addition to its antimicrobial properties, thiazolo-pyridine derivatives have been investigated for their anticancer effects. A synthesis study highlighted that certain thiazolone-based compounds demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Assays

The cytotoxic potential of these compounds was assessed using different cell lines, revealing IC50 values greater than 60 μM for non-cytotoxicity . This suggests that while the compound may not be highly cytotoxic at lower concentrations, further modifications could enhance its efficacy.

The biological activity of 2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and metabolism:

  • DNA Gyrase Inhibition : The compound has shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a crucial target in bacterial cells .
  • Dihydrofolate Reductase (DHFR) Inhibition : Another significant mechanism involves inhibition of DHFR with IC50 values between 0.52 and 2.67 μM .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolo-pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized novel thiazolone-based compounds that included the thiazolo-pyridine framework and evaluated their antibacterial and anticancer activities .
  • Molecular Docking Studies : Molecular docking studies were performed to understand the binding affinities and interactions with target proteins, confirming the potential mechanisms of action .

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